molecular formula C8H6BrF3N2O2 B1467817 Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate CAS No. 866775-18-0

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

Cat. No. B1467817
Key on ui cas rn: 866775-18-0
M. Wt: 299.04 g/mol
InChI Key: REQRCLLUKLUQCA-UHFFFAOYSA-N
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Patent
US08476269B2

Procedure details

3-Amino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (9.49 g, 43.16 mmol) was suspended in water (300 ml). Sulfuric acid (4.60 ml, 86 mmol) was added followed by dropwise addition over 30 minutes of a solution of bromine (2.222 ml, 43.1 mmol) in acetic acid (29.6 ml, 517 mmol). The reaction mixture was stirred at RT for 18 hours. A further 100 ml of water was added, followed by a further 0.25 equivalents of the bromine/AcOH mixture (550 μL bromine in 7.4 ml AcOH) and the reaction mixture stirred at RT for an additional 90 minutes. The reaction mixture was diluted with 500 ml water and neutralised by addition of solid NaHCO3 (˜85 g). The suspension was extracted with DCM (3×300 ml) and the combined organic phases washed with sat.NaHCO3(aq) (250 ml), water (250 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo. The crude material was recrystallised from boiling MeOH (˜300 ml) to give the title product as a pale orange solid m/z 301.0 [M+H]+1H-NMR: [400 MHz, DMSO-d6 δH 7.77 (1H, s, ArH), 7.17 (2H, s, NH2), 3.86 (3H, s, ArCO2CH3).
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.222 mL
Type
reactant
Reaction Step Three
Quantity
29.6 mL
Type
reactant
Reaction Step Three
Name
bromine AcOH
Quantity
550 μL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
85 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:7][N:6]=1)=[O:4].S(=O)(=O)(O)O.[Br:21]Br.C(O)(=O)C.BrBr.CC(O)=O.C([O-])(O)=O.[Na+]>O>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]([F:15])([F:13])[F:14])=[C:7]([Br:21])[N:6]=1)=[O:4] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
9.49 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1N)C(F)(F)F
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2.222 mL
Type
reactant
Smiles
BrBr
Name
Quantity
29.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
bromine AcOH
Quantity
550 μL
Type
reactant
Smiles
BrBr.CC(=O)O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
85 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at RT for an additional 90 minutes
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with DCM (3×300 ml)
WASH
Type
WASH
Details
the combined organic phases washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3(aq) (250 ml), water (250 ml) and brine (100 ml), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallised

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1=NC(=C(C=C1N)C(F)(F)F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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